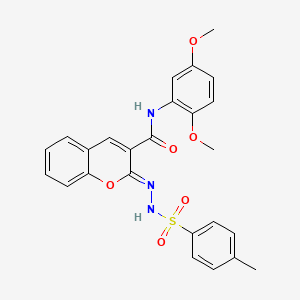

(Z)-N-(2,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Vue d'ensemble

Description

(Z)-N-(2,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromene core with various functional groups, including a tosylhydrazono moiety and a carboxamide group, which contribute to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic or basic conditions.

Introduction of the Tosylhydrazono Group: The tosylhydrazono group is introduced by reacting the chromene intermediate with tosylhydrazine in the presence of a suitable catalyst, such as acetic acid or a Lewis acid.

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting the amide bond or thiadiazole ring:

| Reaction Site | Conditions | Reagents | Products | Reference |

|---|---|---|---|---|

| Amide bond hydrolysis | Acidic (HCl, reflux) | 6M HCl, H<sub>2</sub>O | 2-(phenylthio)propanoic acid + 5-methyl-1,3,4-thiadiazol-2-amine | |

| Thiadiazole ring | Alkaline (NaOH, 80°C) | 10% NaOH | Ring-opening products (unstable intermediates) |

Acidic hydrolysis cleaves the amide bond, yielding a carboxylic acid and thiadiazole amine. Alkaline conditions may destabilize the thiadiazole ring, though products are less characterized.

Oxidation Reactions

The phenylthio (S–Ph) group is susceptible to oxidation:

| Oxidizing Agent | Conditions | Products | Reference |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 50°C, 4 hrs | Sulfoxide derivative (propanamide-S(O)-Ph) | |

| m-CPBA | DCM, RT, 2 hrs | Sulfone derivative (propanamide-S(O)<sub>2</sub>-Ph) |

Controlled oxidation selectively modifies the sulfur atom, preserving the thiadiazole ring.

Nucleophilic Substitution

The thiadiazole ring participates in nucleophilic substitutions at the 2-position:

| Nucleophile | Conditions | Products | Reference |

|---|---|---|---|

| Grignard reagents | THF, −78°C → RT | Alkyl/aryl substitution at C2 of thiadiazole | |

| Hydrazine | EtOH, reflux, 6 hrs | Hydrazide derivative |

Substitution reactions retain the propanamide side chain while modifying the heterocyclic core .

Cyclization Reactions

The compound forms fused heterocycles under specific conditions:

| Reagents | Conditions | Products | Reference |

|---|---|---|---|

| POCl<sub>3</sub> | 110°C, 8 hrs | Thiadiazolo[3,2-b]triazole derivatives | |

| CS<sub>2</sub> + KOH | EtOH, reflux, 12 hrs | 1,3,4-Thiadiazole-2-thione analogs |

Cyclization exploits the reactivity of the thiadiazole nitrogen atoms and adjacent functional groups .

Metal Coordination

The thiadiazole sulfur and amide oxygen act as ligands for metal ions:

| Metal Salt | Conditions | Complex Structure | Reference |

|---|---|---|---|

| CuCl<sub>2</sub> | MeOH, RT, 2 hrs | Octahedral Cu(II) complex | |

| Fe(NO<sub>3</sub>)<sub>3</sub> | H<sub>2</sub>O/EtOH, 60°C | Fe(III) complex with S/O coordination |

Coordination chemistry studies suggest potential catalytic or medicinal applications.

Functional Group Modifications

The propanamide chain undergoes further derivatization:

| Reaction Type | Reagents | Products | Reference |

|---|---|---|---|

| Esterification | SOCl<sub>2</sub> + ROH | Propanamide ester derivatives | |

| Reductive amination | NaBH<sub>4</sub> + RCHO | Secondary amine derivatives |

These modifications retain the thiadiazole scaffold while altering the side-chain properties.

Comparative Reactivity with Analogues

Key diff

Applications De Recherche Scientifique

Recent studies have highlighted several key applications of this compound:

-

Enzyme Inhibition :

- AKR1B10 Inhibition : The compound has been evaluated as an inhibitor of the enzyme Aldose Reductase (AKR1B10), which is implicated in cancer progression. Studies indicate that it exhibits competitive inhibition with an IC50 value of approximately 0.8 µM, suggesting strong potential for therapeutic development against tumors .

-

Antioxidant Properties :

- Chromene derivatives have been shown to possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases. This aspect is particularly relevant in the context of cancer and neurodegenerative disorders.

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens, making it a candidate for further investigation in the development of new antimicrobial agents.

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of this compound has revealed that modifications to the chromene structure significantly affect biological activity. Key findings include:

- Substituents : Methyl groups at the 3 and 4 positions of the phenyl ring enhance inhibitory activity against target enzymes.

- Tosylhydrazone Group : The presence of this group is crucial for maintaining the compound's interaction with target enzymes, emphasizing its importance in drug design .

| Compound Name | Target Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| This compound | AKR1B10 | Competitive | 0.8 | |

| Other Chromenes | MAO-B | Non-selective | N/A | |

| 3-substituted Chromenes | MAO-B | Selective | N/A |

Case Study 1: Mechanism of Action

A study investigated how chromene derivatives inhibit AKR1B10. It was found that these compounds bind competitively to the active site, preventing substrate access and subsequent enzymatic activity. Kinetic studies revealed a Ki value indicative of strong interaction, highlighting the potential for therapeutic applications in cancer treatment .

Case Study 2: Toxicity and Safety Profile

Preliminary toxicity assessments showed that while some derivatives exhibited potent biological activity, they also posed risks at higher concentrations. Ongoing studies aim to balance efficacy with safety by optimizing chemical structures to reduce toxicity while maintaining or enhancing biological activity.

Mécanisme D'action

The mechanism of action of (Z)-N-(2,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (Z)-N-(2,5-dimethoxyphenyl)-2-(2-benzylhydrazono)-2H-chromene-3-carboxamide

- (Z)-N-(2,5-dimethoxyphenyl)-2-(2-phenylhydrazono)-2H-chromene-3-carboxamide

- (Z)-N-(2,5-dimethoxyphenyl)-2-(2-methylhydrazono)-2H-chromene-3-carboxamide

Uniqueness

Compared to similar compounds, (Z)-N-(2,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide stands out due to the presence of the tosylhydrazono group, which imparts unique chemical reactivity and biological activity. This group enhances the compound’s ability to interact with biological targets and undergo specific chemical transformations, making it a valuable compound for research and industrial applications.

Activité Biologique

(Z)-N-(2,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a derivative of chromene that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of hydrazones and subsequent cyclization to form the chromene structure. The synthetic route often emphasizes the introduction of functional groups that enhance biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that chromene derivatives exhibit significant anticancer properties. For instance, compounds similar in structure to this compound have been shown to inhibit cancer cell proliferation in various human cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 14b | HepG2 | 2.62 |

| 14e | HeLa | 0.39 |

These values suggest that modifications in the chromene structure can lead to enhanced potency against specific cancer cell lines .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on human carbonic anhydrase (hCA) isoforms, particularly hCA IX, which is associated with tumor growth and metastasis. The Ki value for a related derivative was reported at 107.9 nM, indicating a selective inhibition profile .

3. Antimicrobial Activity

Chromene derivatives have also demonstrated antimicrobial properties against various bacteria. The minimum inhibitory concentration (MIC) values for some derivatives indicate moderate to high efficacy against pathogenic strains.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 4a | Staphylococcus aureus | 1 |

| 4b | Escherichia coli | >128 |

These results highlight the potential of chromene derivatives as antimicrobial agents .

Case Studies

Several studies have explored the biological activity of chromene derivatives:

- Study on Anticancer Activity : A series of coumarin derivatives were synthesized and tested against HepG2 and HeLa cell lines. The study found that certain modifications led to significant reductions in cell viability, comparable to established chemotherapeutics like doxorubicin .

- Enzyme Inhibition Study : In a multiscale molecular modeling study, researchers assessed the binding affinities of various chromene derivatives to hCA IX. This study provided insights into the structural requirements for effective inhibition and suggested pathways for further optimization .

Research Findings

Recent research has focused on elucidating the mechanisms underlying the biological activities of this compound:

- Mechanism of Action : The compound may exert its anticancer effects through apoptosis induction and cell cycle arrest in cancer cells. Additionally, its ability to inhibit hCA IX suggests a role in modulating tumor microenvironments .

- Structure-Activity Relationship (SAR) : Variations in substituents on the chromene ring significantly influence biological activity. For example, the presence of methoxy groups has been correlated with increased anticancer potency .

Propriétés

IUPAC Name |

(2Z)-N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O6S/c1-16-8-11-19(12-9-16)35(30,31)28-27-25-20(14-17-6-4-5-7-22(17)34-25)24(29)26-21-15-18(32-2)10-13-23(21)33-3/h4-15,28H,1-3H3,(H,26,29)/b27-25- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYQPUUWDGNUPK-RFBIWTDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=C(C=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=C(C=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.